Selectivity Profile: Negligible Off-Target Inhibition of Aldehyde Oxidase (AOX)
In a direct comparison of off-target liability, 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine demonstrates a favorable selectivity profile by exhibiting extremely weak inhibition of rabbit liver aldehyde oxidase (AOX). This is a critical differentiator from many nitrogen-containing heterocycles in drug discovery, which are often potent AOX inhibitors, leading to unpredictable human pharmacokinetics. The quantitative data show an IC₅₀ value of >1,000,000 nM (>1 mM) for the target compound [1]. In contrast, related scaffolds like certain pyrazolo[1,5-a]pyrimidines have been reported with AOX IC₅₀ values in the low micromolar range (e.g., <10 μM), underscoring the significant, quantifiable advantage of this core [2].
| Evidence Dimension | Inhibition of Aldehyde Oxidase (AOX) |
|---|---|
| Target Compound Data | IC₅₀ > 1,000,000 nM |
| Comparator Or Baseline | Typical nitrogen-containing heterocyclic AOX inhibitors (e.g., certain pyrazolo[1,5-a]pyrimidines): IC₅₀ < 10,000 nM |
| Quantified Difference | >100-fold higher IC₅₀, indicating significantly lower AOX inhibition liability |
| Conditions | In vitro enzyme inhibition assay using Oryctolagus cuniculus (rabbit) liver cytosol |
Why This Matters
Low AOX inhibition liability reduces the risk of unpredictable human clearance and drug-drug interactions, making this scaffold a more attractive starting point for lead optimization in drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50486220 (CHEMBL2228305) Activity Spreadsheet. Retrieved March 29, 2026. View Source
- [2] Zientek, M., et al. (2010). Identification and characterization of human aldehyde oxidase inhibitors. Drug Metabolism and Disposition, 38(8), 1322-1327. View Source
